molecular formula C10H12O3 B158445 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid CAS No. 1989-73-7

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid

Cat. No.: B158445
CAS No.: 1989-73-7
M. Wt: 180.2 g/mol
InChI Key: RINPNKCWFHYQHB-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.

Biochemical Analysis

Biochemical Properties

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. It has been screened for its in vitro antioxidant property by DPPH radical scavenging assay using ascorbic acid as the standard . The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained protective effects on cells, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . The distribution of the compound within the body influences its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzoic acid
  • 2-(3,5-Dimethylphenyl)acetic acid
  • 4-Hydroxy-3,5-dimethylphenylacetic acid

Uniqueness

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINPNKCWFHYQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588001
Record name (4-Hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989-73-7
Record name (4-Hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of (3,5-dimethyl-4-hydroxy-phenyl)-acetonitrile (4a) (550 mg, 0.003 mol) in water (0.98 mL) was treated with ethylene glycol dimethyl ether (6.6 mL, 0.063 mol) followed by potassium hydroxide (1.34 g, 0.024 mol). The reaction mixture was heated to reflux for 2 d. The reaction mixture was concentrated under vacuum. The resulting solid was diluted with water (100 mL) and extracted with ethyl acetate (2×75 mL). The organic layers were discarded. The aqueous layer was acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution and was extracted with ethyl acetate (2×100 mL). The organic layers were combined, washed with a saturated aqueous sodium chloride solution (2×50 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. The solid was purified by column chromatography using silica gel eluted with 15-25% ethyl acetate in petroleum ether to afford (3,5-dimethyl-4-hydroxy-phenyl)-acetic acid (5a) (30 mg, 5%) as a yellow solid; EI(+)-HRMS m/z calcd for C10H12O3 (M+) 180.0786, found 180.0782. Molecular Weight=180.2053; Exact Mass=180.0786
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550 mg
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0.98 mL
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6.6 mL
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1.34 g
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Synthesis routes and methods II

Procedure details

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is prepared in a known way (cf. J. Org. Chem. 11, 798 (1946)) from 4-acetyl-2,6-dimethylphenol, sulfur, and morpholine (Willgeroth-Kindler Reaction) and has a melting point of 147° C. The acid is converted into the 2-hydroxyethylamide (yellow-brown oil) through the methyl ester (melting point 95° C.) by the method of Example 1.1.
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2-hydroxyethylamide
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methyl ester
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